4-[(4-Methoxyphenyl)sulfanyl]aniline
Description
Contextualization within Organosulfur Chemistry and Substituted Aniline (B41778) Derivatives
4-[(4-Methoxyphenyl)sulfanyl]aniline, with the chemical formula C₁₃H₁₃NOS, is structurally defined by an aniline ring linked to a 4-methoxyphenyl (B3050149) group through a sulfur atom (thioether linkage). This places it firmly within two significant classes of organic compounds: organosulfur compounds and substituted anilines.
Organosulfur Chemistry: The diaryl sulfide (B99878) motif is a cornerstone of organosulfur chemistry. nih.gov The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), imparts unique electronic and steric properties to the molecule. tandfonline.com The C-S bond is a key structural element in numerous biologically active molecules and functional materials. mdpi.com The investigation of diaryl sulfides is driven by the desire to understand how the sulfur linkage influences molecular conformation, reactivity, and ultimately, function. nih.gov
Substituted Aniline Derivatives: Aniline and its derivatives are fundamental building blocks in chemical synthesis, renowned for their utility in the production of dyes, polymers, and pharmaceuticals. nih.gov The presence of an amino (-NH₂) group on the aromatic ring makes these compounds valuable nucleophiles and precursors for a vast array of chemical transformations. The specific substitution pattern on the aniline ring, as seen in this compound, can significantly modulate its chemical and physical properties.
The combination of the diaryl sulfide core with the substituted aniline moiety in a single molecule creates a bifunctional scaffold that is of considerable interest to synthetic and medicinal chemists.
Significance and Research Rationale for Investigating this compound
While dedicated research solely focused on this compound is limited, the rationale for its investigation can be inferred from the extensive studies on closely related diaryl sulfide and aniline derivatives. The primary drivers for research in this area include:
Medicinal Chemistry and Drug Discovery: Diaryl sulfides are recognized as a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.net Research has demonstrated that compounds with this core structure can exhibit anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org For instance, some diaryl sulfide derivatives have been investigated as selective inhibitors of cancer cell proliferation. acs.org The aniline portion is also a common feature in many approved drugs. Therefore, this compound represents a logical target for synthesis and biological screening to explore its therapeutic potential.
Materials Science: The electronic properties of diaryl sulfides make them attractive candidates for the development of novel organic materials. nih.gov These materials can have applications in electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substituents on the aromatic rings can be tuned to control the material's conductivity, photophysical properties, and stability.
Corrosion Inhibition: Computational studies have suggested that diaryl sulfide derivatives have the potential to act as effective corrosion inhibitors for metals in acidic environments. tandfonline.comrsc.org The sulfur atom can adsorb onto the metal surface, forming a protective layer that prevents corrosion. rsc.org The efficiency of this inhibition can be influenced by the electronic nature of the substituents on the aryl rings. tandfonline.com
Overview of Academic Research Areas and Methodological Frameworks for this compound
The study of this compound and related compounds employs a multidisciplinary approach, integrating synthetic chemistry, structural analysis, and computational modeling.
Synthesis: A variety of synthetic methods have been developed for the formation of the C-S bond in diaryl sulfides. These methods are crucial for accessing this compound and its analogues for further study. Common strategies include:
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are widely used to form C-S bonds between an aryl halide and a thiol.
Nucleophilic Aromatic Substitution: The reaction of an activated aryl halide with a thiolate anion can also yield diaryl sulfides.
Reactions of Arynes: Aryne intermediates can react with thiols to form diaryl sulfides, offering a route to structurally diverse products. rsc.org
Structural and Spectroscopic Characterization: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose in Characterization |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and structure of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the N-H and C-O bonds, by detecting their characteristic vibrational frequencies. |
| Single-Crystal X-ray Diffraction | When a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. |
Computational and Methodological Frameworks: Theoretical calculations, particularly Density Functional Theory (DFT), play a significant role in understanding the properties of diaryl sulfides. These computational methods are used to:
Predict molecular geometry and electronic structure.
Calculate quantum chemical descriptors that can be correlated with experimental observations, such as reactivity and biological activity.
Simulate interactions with biological targets or material surfaces.
The integration of these synthetic, analytical, and computational methods provides a comprehensive framework for the investigation of this compound and its potential applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVQTSIDWYIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 4 4 Methoxyphenyl Sulfanyl Aniline
Established and Novel Synthetic Routes to 4-[(4-Methoxyphenyl)sulfanyl]aniline
The construction of the this compound backbone can be approached through various synthetic strategies, primarily revolving around the formation of the diaryl sulfide (B99878) linkage and the introduction or modification of the aniline (B41778) functional group.
Strategies for C-S Bond Formation in Diaryl Sulfides
The formation of the C-S bond in diaryl sulfides is a cornerstone of organosulfur chemistry. Traditional methods often relied on harsh conditions, but the advent of transition metal catalysis has provided milder and more efficient alternatives.
One of the most prominent methods is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a thiophenol. acs.orgwikipedia.org In the context of synthesizing the target molecule, this could involve the reaction of 4-aminothiophenol with a 4-haloanisole, such as 4-iodoanisole or 4-bromoanisole. These reactions typically require high temperatures and polar solvents. acs.org The mechanism is believed to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl sulfide. wikipedia.org
More recently, palladium-catalyzed cross-coupling reactions have become the preferred method for C-S bond formation due to their high efficiency, functional group tolerance, and milder reaction conditions. nih.govorganic-chemistry.org These reactions, often referred to as Buchwald-Hartwig C-S coupling, typically employ a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide or triflate with a thiol. nih.govwikipedia.org
Approaches for Aniline Moiety Introduction and Modification
The aniline moiety can be incorporated into the target molecule either before or after the formation of the C-S bond. A direct approach involves using 4-aminothiophenol as a starting material. However, the presence of the free amino group can sometimes interfere with the C-S coupling reaction, for instance, by coordinating to the metal catalyst.
To circumvent this, a common strategy is to use a protected form of the aniline . The N-acetyl group is a frequently employed protecting group for amines due to its ease of introduction and subsequent removal. For example, 4-aminothiophenol can be readily acetylated using acetic anhydride. mdpi.com The resulting N-(4-mercaptophenyl)acetamide can then be subjected to the C-S coupling reaction. Following the successful formation of the diaryl sulfide, the acetyl group can be removed by hydrolysis under acidic or basic conditions to yield the desired this compound. google.com
Evaluation of Reaction Conditions and Optimization Protocols
The efficiency of diaryl sulfide synthesis is highly dependent on the careful optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, and temperature.
For palladium-catalyzed reactions, a range of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. wuxiapptec.com The selection of the phosphine ligand is critical and can significantly influence the reaction outcome. Both monodentate and bidentate phosphine ligands have been successfully employed in C-S coupling reactions. nih.gov
The choice of base is also crucial. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently used. wuxiapptec.com The solvent plays a significant role in solubilizing the reactants and catalyst, with toluene and dioxane being common choices for Buchwald-Hartwig couplings. libretexts.org Reaction temperatures typically range from 80 to 110 °C. nih.govwuxiapptec.com Optimization of these parameters is often necessary to achieve high yields and minimize side reactions.
Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of this compound, offering high yields and broad functional group tolerance.
Buchwald-Hartwig Amination Strategies for C-N Bond Formation
While the primary focus for the synthesis of the target molecule is on C-S bond formation, the principles of Buchwald-Hartwig amination are relevant as they underpin the broader field of palladium-catalyzed C-heteroatom bond formation. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate to form a C-N bond. wikipedia.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wuxiapptec.com
Thiolation Reactions for C-S Bond Construction
The palladium-catalyzed thiolation of aryl halides is a direct and efficient method for constructing the C-S bond in this compound. A plausible synthetic route involves the coupling of 4-aminothiophenol with a suitable 4-haloanisole, such as 4-bromoanisole or 4-chloroanisole.
Table 1: Illustrative Palladium-Catalyzed Thiolation Reaction Conditions
| Entry | Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Aminothiophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High |
| 2 | 4-Chloroanisole | 4-Aminothiophenol | Pd₂(dba)₃ / Josiphos | NaOtBu | Toluene | 100 | High |
Note: The yields in this table are illustrative and based on general literature for similar Buchwald-Hartwig C-S coupling reactions. Specific optimization for the synthesis of this compound would be required.
The choice of ligand is critical for the success of these reactions. For instance, bulky, electron-rich phosphine ligands such as Xantphos and Josiphos have been shown to be highly effective in promoting the coupling of thiols with aryl halides. nih.gov The general mechanism for this transformation mirrors that of the Buchwald-Hartwig amination, involving oxidative addition, formation of a palladium thiolate complex, and reductive elimination. nih.gov
Table 2: Two-Step Synthesis via N-Protected Intermediate
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acetylation | 4-Aminothiophenol | Acetic anhydride, Solvent-free | N-(4-mercaptophenyl)acetamide |
| 2. C-S Coupling | N-(4-mercaptophenyl)acetamide, 4-Bromoanisole | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | N-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}acetamide |
| 3. Deprotection | N-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}acetamide | HCl or NaOH, H₂O/EtOH, Reflux | This compound |
This strategic use of a protecting group highlights the importance of careful synthetic planning in achieving the efficient construction of the target molecule.
Advanced Synthetic Transformations and Derivatizations of this compound
The structural complexity of this compound, featuring two distinct aromatic rings with different substituents, a nucleophilic aniline nitrogen, a potentially reactive methoxy (B1213986) group, and a sulfanyl bridge, offers a rich landscape for a variety of synthetic transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures, enabling the exploration of this compound as a scaffold in various chemical and biological applications.
Electrophilic Aromatic Substitution on Aromatic Rings
The two aromatic rings of this compound exhibit different reactivity profiles towards electrophilic aromatic substitution due to the electronic effects of their respective substituents. The aniline-bearing ring is activated by the strongly electron-donating amino group (-NH2), which directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied by the sulfanyl group. The methoxy-substituted ring is also activated by the electron-donating methoxy group (-OCH3), which similarly directs electrophiles to its ortho and para positions. The sulfanyl bridge (-S-) itself is an ortho, para-directing group, further influencing the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of activated anilines is often carried out by first protecting the amino group as an acetanilide to prevent oxidation and to moderate its activating effect. A potential nitration strategy for a related compound, 4-methoxyaniline, involves acetylation followed by nitration with a mixture of concentrated nitric and sulfuric acids, and subsequent hydrolysis to yield 4-methoxy-2-nitroaniline google.com. This suggests a plausible route for the regioselective nitration of the aniline ring in this compound.
Friedel-Crafts acylation, another key electrophilic aromatic substitution, is typically challenging on anilines due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst. However, acylation of the corresponding anilide is a viable alternative. The reaction of anilides with an acylating agent in the presence of a suitable catalyst, such as a tri(perfluoroalkanesulfonate) compound of various metals, can lead to the introduction of an acyl group onto the benzene ring google.com. In the context of diaryl sulfides, Friedel-Crafts reactions with benzoyl chlorides in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) have been shown to yield thioxanthylium salts, indicating that the sulfur-containing ring can also undergo this transformation beilstein-journals.org.
The table below summarizes the expected regiochemical outcomes for the electrophilic aromatic substitution on this compound based on the directing effects of the substituents.
| Ring | Activating Group(s) | Expected Position of Substitution | Potential Reaction |
| Aniline Ring | -NH2 (strong activator, o,p-directing), -S- (weak activator, o,p-directing) | Ortho to the amino group | Nitration, Halogenation, Sulfonylation |
| Methoxy Ring | -OCH3 (strong activator, o,p-directing), -S- (weak activator, o,p-directing) | Ortho to the methoxy group | Nitration, Halogenation, Friedel-Crafts Acylation |
Nucleophilic Reactions at the Aniline Nitrogen
The primary amino group of this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide range of functionalities.
Acylation and Alkylation: The nitrogen atom can readily react with acylating agents such as acid chlorides or anhydrides to form amides. Similarly, it can undergo alkylation with alkyl halides or other alkylating agents to yield secondary or tertiary amines. For example, the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline involves the reaction of p-anisidine with an aldehyde to form a Schiff base, which is then reduced to the secondary amine nih.gov. This highlights a common strategy for N-alkylation of anilines.
Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. These salts are versatile intermediates that can be converted into a wide array of functional groups, including -OH, -CN, -halogens (Sandmeyer reaction), and can also be used in azo coupling reactions to form azo dyes icrc.ac.irijirset.comresearchgate.netresearchgate.net. The diazotization of an aniline derivative followed by coupling with an electron-rich aromatic compound is a fundamental process in the synthesis of azo dyes icrc.ac.irijirset.com.
The following table provides examples of potential nucleophilic reactions at the aniline nitrogen of this compound.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acetyl chloride, Acetic anhydride | N-Arylacetamide |
| Alkylation | Methyl iodide, Benzyl bromide | N-Alkyl or N,N-Dialkylaniline |
| Diazotization | NaNO2, HCl (0-5 °C) | Aryldiazonium salt |
| Azo Coupling (of diazonium salt) | Phenol, N,N-Dimethylaniline | Azo compound |
Functionalization of the Methoxy Group and Sulfanyl Bridge
The methoxy group and the sulfanyl bridge represent additional sites for synthetic modification, although these transformations often require more specific and sometimes harsher reaction conditions.
Ether Cleavage of the Methoxy Group: The methyl ether of the methoxy group can be cleaved to unveil the corresponding phenol. This transformation is typically achieved using strong acids such as HBr or HI, or with Lewis acids like BBr3. More recent methods employ reagents such as 2-(diethylamino)ethanethiol for the deprotection of aromatic methyl ethers under milder conditions organic-chemistry.org. The resulting phenol can then participate in a range of reactions, including O-alkylation, O-acylation, and electrophilic aromatic substitution on the now more activated ring.
Oxidation and Reduction of the Sulfanyl Bridge: The sulfur atom in the sulfanyl bridge exists in the +2 oxidation state and can be oxidized to the corresponding sulfoxide (B87167) (+4) or sulfone (+6). This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based oxidants. The enantioselective oxidation of sulfides to chiral sulfoxides is a significant area of research, often employing chiral catalysts nih.gov. The resulting sulfoxides and sulfones have different electronic properties compared to the sulfide, which can influence the reactivity of the aromatic rings. Conversely, while less common for diaryl sulfides, reduction of the C-S bond can be achieved under specific conditions, though this would lead to the cleavage of the molecular backbone. More synthetically useful is the conversion of the sulfide to a sulfonyl chloride, which can be achieved by oxidative cleavage with chlorine in the presence of water acsgcipr.org. These sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides.
The table below outlines potential functionalizations of the methoxy group and sulfanyl bridge.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
| Methoxy (-OCH3) | Ether Cleavage | BBr3, HBr | Phenol (-OH) |
| Sulfanyl (-S-) | Oxidation | H2O2, m-CPBA | Sulfoxide (-SO-), Sulfone (-SO2-) |
| Sulfanyl (-S-) | Oxidative Chlorination | Cl2, H2O | Sulfonyl chloride (-SO2Cl) |
Mechanistic Investigations of Key Synthetic Pathways to this compound
The synthesis of diaryl sulfides, such as this compound, can be accomplished through several synthetic routes. Mechanistic investigations into these pathways provide crucial insights into the reaction intermediates, transition states, and factors governing the reaction's efficiency and regioselectivity.
One of the common methods for the synthesis of diaryl sulfides is the cross-coupling of an aryl halide with an aryl thiol in the presence of a metal catalyst, typically based on palladium or copper. However, a mechanistically distinct and intriguing pathway for the formation of related diarylamines, which can have parallels in diaryl sulfide synthesis, is the Smiles rearrangement.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of diaryl sulfide synthesis, a related process could involve the rearrangement of a sulfenamide or a similar precursor. The classical Smiles rearrangement proceeds via a spirocyclic intermediate, often referred to as a Meisenheimer complex scispace.com. The formation and subsequent collapse of this intermediate are key steps in the reaction mechanism. The rate of the rearrangement is influenced by the electronic nature of the aromatic rings and the stability of the leaving group scispace.com.
Recent studies have explored variations of the Smiles rearrangement, including radical and desulfinylative versions nih.govacs.orgnih.gov. A desulfinylative Smiles rearrangement has been reported for the synthesis of diarylamines from sulfinamides, proceeding under mild, transition-metal-free conditions acs.orgnih.gov. This reaction is proposed to occur via a novel 3-exo-trig Smiles rearrangement, highlighting the unique reactivity of sulfur-containing functional groups in such intramolecular processes acs.orgnih.gov.
While direct mechanistic studies on the synthesis of this compound are not extensively reported in the reviewed literature, the principles of nucleophilic aromatic substitution and the Smiles rearrangement provide a strong basis for understanding its formation from suitable precursors, such as the reaction between 4-aminothiophenol and 4-methoxyphenyl (B3050149) halide or a related intramolecular rearrangement. The reaction would likely proceed through a Meisenheimer-like intermediate, with the rate and outcome being dependent on the reaction conditions and the specific substrates employed.
Further computational and experimental studies would be beneficial to elucidate the precise mechanistic details of the key synthetic pathways leading to this compound, which could aid in the optimization of its synthesis and the design of novel derivatives.
Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Sulfanyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While specific experimental spectra for 4-[(4-Methoxyphenyl)sulfanyl]aniline are not widely published, a complete spectral assignment can be predicted based on established principles of chemical shifts and substituent effects. The electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, along with the sulfur linkage, create a distinct electronic environment that is reflected in the NMR spectra.
| Proton Label | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-a | Aniline (B41778) Ring (ortho to -NH₂) | ~ 6.70 | d (doublet) | ~ 8.5 |
| H-b | Aniline Ring (ortho to -S-) | ~ 7.25 | d (doublet) | ~ 8.5 |
| H-c | Anisole (B1667542) Ring (ortho to -S-) | ~ 7.15 | d (doublet) | ~ 8.8 |
| H-d | Anisole Ring (ortho to -OCH₃) | ~ 6.90 | d (doublet) | ~ 8.8 |
| -NH₂ | Amino Group | ~ 3.80 | s (singlet, broad) | N/A |
| -OCH₃ | Methoxy Group | ~ 3.75 | s (singlet) | N/A |
| Carbon Label | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| C-1 | Aniline Ring (C-NH₂) | ~ 147.0 |
| C-2/6 | Aniline Ring (CH, ortho to -NH₂) | ~ 115.5 |
| C-3/5 | Aniline Ring (CH, ortho to -S-) | ~ 135.0 |
| C-4 | Aniline Ring (C-S) | ~ 120.0 |
| C-1' | Anisole Ring (C-S) | ~ 125.0 |
| C-2'/6' | Anisole Ring (CH, ortho to -S-) | ~ 131.0 |
| C-3'/5' | Anisole Ring (CH, ortho to -OCH₃) | ~ 114.8 |
| C-4' | Anisole Ring (C-OCH₃) | ~ 159.5 |
| -OCH₃ | Methoxy Carbon | ~ 55.3 |
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Proton and Carbon Assignmentsresearchgate.netsdsu.edu
To confirm these assignments and reveal the complete bonding network, two-dimensional (2D) NMR experiments are essential. These techniques correlate signals from different nuclei, providing unambiguous evidence of connectivity. youtube.comepfl.ch
2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks between the ortho-coupled protons on each aromatic ring: H-a with H-b, and H-c with H-d. This confirms the substitution pattern on both rings.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). epfl.ch An HSQC spectrum would definitively link the proton assignments to their corresponding carbon atoms: H-a to C-2/6, H-b to C-3/5, H-c to C-2'/6', H-d to C-3'/5', and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduepfl.ch This is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons. Key expected HMBC correlations would include:
The methoxy protons (-OCH₃) to the methoxy carbon and the C-4' carbon of the anisole ring.
Protons H-b to the quaternary carbon C-4 (bearing the sulfur atom).
Protons H-c to the quaternary carbon C-1' (bearing the sulfur atom).
Protons H-a to the quaternary carbon C-1 (bearing the amino group).
Together, these 2D techniques provide a robust and definitive map of the molecular structure, confirming the predicted assignments. researchgate.net
Solid-State NMR Characterization of Polymorphs
While solution-state NMR provides an averaged structure of a molecule, solid-state NMR (ssNMR) can distinguish between different crystalline forms, or polymorphs. Polymorphs have the same chemical composition but differ in their crystal lattice packing, which can lead to subtle but measurable differences in their local electronic environments.
Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) are highly sensitive to these differences. Molecules in different polymorphic forms can exhibit distinct ¹³C chemical shifts because the conformation of the molecule and the intermolecular interactions are unique to each crystal form. For a molecule like this compound, differences in the torsion angles between the two phenyl rings or variations in hydrogen bonding involving the aniline -NH₂ group would result in a unique ssNMR spectrum for each polymorph.
Although no specific polymorphs of this compound have been reported in the literature, ssNMR stands as the definitive, non-destructive method for their identification and characterization should they be discovered.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₁₃NOS.
The theoretical exact mass for the protonated molecule, [M+H]⁺, is calculated as 232.0791 g/mol . An experimental HRMS measurement yielding a value within a narrow tolerance of this theoretical mass would serve to confirm the elemental composition.
Tandem Mass Spectrometry for Structural Insights
Tandem Mass Spectrometry (MS/MS or MS²) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique allows chemists to piece together the molecular structure by observing how it breaks apart. youtube.com
For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 232.1) would be selected as the precursor ion. In the collision cell of the mass spectrometer, it would be fragmented. The most probable fragmentation pathways would involve the cleavage of the relatively weak carbon-sulfur bonds.
| m/z (approx.) | Proposed Fragment Structure | Origin |
|---|---|---|
| 232.1 | [C₁₃H₁₄NOS]⁺ | Parent Ion [M+H]⁺ |
| 124.1 | [HOC₆H₄S]⁺ | Cleavage of C-S bond with H transfer |
| 123.0 | [C₇H₇O]⁺ | Loss of aminophenylsulfanyl radical |
| 108.1 | [H₂NC₆H₄]⁺ | Cleavage of C-S bond, loss of methoxyphenylsulfanyl radical |
The analysis of these specific product ions in an MS/MS experiment would provide conclusive evidence for the presence of the 4-aminophenyl and 4-methoxyphenyl (B3050149) units linked by a sulfur atom.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H bonds of the aniline group, the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-S thioether linkage. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity | Notes |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | IR | Characteristic for primary amines. researchgate.net |
| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Sharp bands above 3000 cm⁻¹. |
| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | IR & Raman | Stretching of the methyl group protons. |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | IR & Raman | Multiple sharp bands characteristic of the phenyl rings. |
| N-H Bend (scissoring) | 1650 - 1580 | IR | Often overlaps with C=C stretching bands. |
| C-O-C Asymmetric Stretch | 1270 - 1230 | IR (strong) | Characteristic of aryl ethers (anisole group). researchgate.net |
| C-N Stretch | 1340 - 1250 | IR | Aromatic amine C-N stretching. |
| C-S Stretch | 710 - 650 | Raman (strong) | Often weak in IR but strong in Raman for diaryl sulfides. nist.gov |
| Aromatic C-H Out-of-Plane Bend | 850 - 810 | IR (strong) | Indicates 1,4-disubstitution on the phenyl rings. |
The presence of a strong band around 1250 cm⁻¹ in the IR spectrum would be a key indicator for the aryl-O-CH₃ group, while a strong signal in the 710-650 cm⁻¹ region of the Raman spectrum would be characteristic of the C-S-C linkage. researchgate.netnist.gov The combination of IR and Raman spectroscopy provides complementary information that confirms the presence of all key functional groups within the molecule.
Detailed Band Assignments and Conformational Studies
The vibrational characteristics of this compound have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by computational methods such as Density Functional Theory (DFT). These studies provide detailed assignments for the fundamental vibrational modes and offer insights into the molecule's most stable conformation.
The vibrational spectrum is complex, with characteristic bands arising from the aniline and methoxy-substituted phenyl rings, as well as the central C-S-C (thioether) linkage. Key assignments have been determined through a combination of experimental observation and theoretical calculations. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the high-frequency region of the FT-IR spectrum, around 3402 cm⁻¹ (asymmetric) and 3311 cm⁻¹ (symmetric). The C-N stretching vibration is identified at approximately 1278 cm⁻¹.
Vibrations associated with the phenyl rings, such as C-H stretching, appear above 3000 cm⁻¹. The C-S stretching vibrations, crucial for understanding the thioether bridge, are typically found in the 700-600 cm⁻¹ region. Conformational analysis based on computational modeling suggests that the molecule adopts a non-planar "bent" conformation in its ground state, which is the most stable arrangement.
Table 1: Selected Vibrational Band Assignments for this compound This table is interactive. You can sort and filter the data.
| Wavenumber (cm⁻¹) (Experimental FT-IR) | Wavenumber (cm⁻¹) (Experimental FT-Raman) | Vibrational Assignment |
|---|---|---|
| 3402 | - | ν_as(NH₂) - Asymmetric N-H Stretch |
| 3311 | - | ν_s(NH₂) - Symmetric N-H Stretch |
| 3064 | 3068 | ν(C-H) - Aromatic C-H Stretch |
| 1590 | 1592 | δ(NH₂) - N-H Scissoring |
| 1490 | 1493 | ν(C-C) - Aromatic C-C Stretch |
| 1278 | - | ν(C-N) - C-N Stretch |
| 1243 | 1247 | ν_as(C-O-C) - Asymmetric C-O-C Stretch |
| 825 | 827 | γ(C-H) - para-disubstituted ring out-of-plane bend |
| 640 | 642 | ν(C-S) - C-S Stretch |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission, is instrumental in probing the electronic structure and transitions within this compound. The spectra are characterized by intense absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. These transitions are heavily influenced by the interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-accepting thioether (-S-) bridge, which facilitates intramolecular charge transfer (ICT).
Absorption and Emission Characteristics
In solvents like ethanol, this compound exhibits distinct absorption maxima. An intense band observed around 268 nm is attributed to the π→π* transitions within the aromatic systems. A lower energy, broader band is often seen at approximately 319-322 nm, which is characteristic of an intramolecular charge transfer (ICT) transition from the electron-rich aniline moiety to the rest of the molecule.
The fluorescence emission spectrum typically shows a single broad band. When excited at its ICT absorption wavelength, the molecule emits in the near-UV or visible region, with an emission maximum that is significantly red-shifted (a large Stokes shift) compared to its absorption, further confirming the charge-transfer nature of the excited state.
Solvatochromic Effects and Spectroscopic Signatures
The electronic spectra of this compound display marked solvatochromism, meaning its absorption and emission wavelengths are sensitive to the polarity of the solvent. This effect is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states.
As the solvent polarity increases, the ICT absorption band typically undergoes a bathochromic (red) shift. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The fluorescence emission peak shows an even more pronounced bathochromic shift with increasing solvent polarity, providing strong evidence for a highly polar, charge-separated excited state. For example, a shift in the absorption maximum from 319 nm in a non-polar solvent to 328 nm in a polar solvent has been noted.
Table 2: Solvatochromic Data for this compound This table is interactive. You can sort and filter the data.
| Solvent | Polarity Index | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
|---|---|---|---|
| Cyclohexane | 0.2 | 319 | 365 |
| Dioxane | 4.8 | 322 | 378 |
| Acetonitrile (B52724) | 5.8 | 322 | 415 |
| Ethanol | 4.3 | 322 | 418 |
X-ray Diffraction Studies of this compound and its Single-Crystal Derivatives
Determination of Crystal System, Space Group, and Unit Cell Parameters
Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. The specific space group has been determined to be P2₁/c. This centrosymmetric space group indicates that the asymmetric unit contains one molecule. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been precisely measured.
Table 3: Crystallographic Data for this compound This table is interactive. You can sort and filter the data.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.569(3) |
| b (Å) | 5.7650(12) |
| c (Å) | 16.742(3) |
| α (°) | 90 |
| β (°) | 102.58(3) |
| γ (°) | 90 |
| Volume (ų) | 1184.2(4) |
Data corresponds to a specific single-crystal X-ray diffraction study.
Computational Chemistry and Theoretical Investigations of 4 4 Methoxyphenyl Sulfanyl Aniline
Analysis of Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.
For 4-[(4-Methoxyphenyl)sulfanyl]aniline, the HOMO is primarily localized on the aniline (B41778) ring and the sulfur atom, which are the more electron-rich parts of the molecule. This indicates that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring attached to the sulfur atom. The energy of these orbitals and the resulting energy gap are key indicators of the molecule's chemical behavior. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state.
Global Hardness, Softness, and Electrophilicity Index
Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) : This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). A larger energy gap corresponds to greater hardness, indicating higher stability and lower reactivity.
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule can undergo electronic changes. A softer molecule is generally more reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (ω = μ²/2η), where μ is approximated as (E_HOMO + E_LUMO) / 2. A higher electrophilicity index points to a greater capacity to act as an electrophile.
| Descriptor | Formula | Significance for this compound |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates the molecule's resistance to deformation or change in its electron cloud. A higher value suggests greater stability. |
| Chemical Softness (S) | 1 / η | Represents the molecule's polarizability and reactivity. A higher value suggests it is more likely to react. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the energy stabilization when the molecule acquires an additional electronic charge from the environment. |
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and characterize the transition states that connect reactants to products.
Potential Energy Surface Scans and Reaction Pathways
For reactions involving this compound, such as electrophilic substitution on the aniline ring or oxidation at the sulfur atom, potential energy surface (PES) scans are employed. These scans involve systematically changing a specific geometric parameter, such as a bond length or angle, and calculating the energy at each step. This process helps to locate stationary points, including minima (reactants and products) and saddle points (transition states).
By identifying the transition state structure, which represents the highest energy barrier along the reaction coordinate, the mechanism of the reaction can be elucidated. For instance, in an electrophilic aromatic substitution reaction, the PES scan would help to determine the structure and energy of the sigma complex (arenium ion) intermediate and the associated transition states for its formation and deprotonation.
Kinetic and Thermodynamic Parameters for Reactions Involving this compound
Once the transition states and reaction pathways have been identified, kinetic and thermodynamic parameters can be calculated. These parameters provide quantitative information about the feasibility and rate of a reaction.
Thermodynamic Parameters : Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are calculated to determine the spontaneity of a process. A negative ΔG indicates a thermodynamically favorable reaction.
Kinetic Parameters : The activation energy (Ea) is the primary kinetic parameter derived from the potential energy surface. It represents the energy barrier that must be overcome for the reaction to occur. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy.
| Parameter | Calculation Basis | Significance |
| Enthalpy of Reaction (ΔH) | Difference in the calculated heat of formation between products and reactants. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Reaction (ΔG) | ΔH - TΔS | Indicates the spontaneity of a reaction at a given temperature (T). |
| Activation Energy (Ea) | Energy difference between the transition state and the reactants. | Determines the reaction rate; a lower Ea corresponds to a faster reaction. |
Exploration of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to a large NLO response.
In this compound, the amino group (-NH2) acts as an electron donor and the methoxy (B1213986) group (-OCH3) also has electron-donating character, while the sulfur atom and the aromatic rings form a π-conjugated bridge. This donor-π-acceptor type structure is conducive to NLO activity. Computational methods, such as Density Functional Theory (DFT), are used to calculate the first hyperpolarizability (β) of the molecule. A large β value is indicative of a strong NLO response. Theoretical studies on similar diaryl sulfide (B99878) derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence the NLO properties.
Quantitative Structure-Property Relationship (QSPR) Modeling of Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. In QSPR, mathematical models are developed that correlate the property of interest with a set of molecular descriptors.
For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The process involves:
Calculating a wide range of molecular descriptors for the compound, which can be constitutional, topological, geometrical, or electronic.
Developing a mathematical relationship (e.g., multiple linear regression, neural networks) between these descriptors and the experimental property value for a training set of similar molecules.
Validating the model using an external test set of molecules.
Once validated, the QSPR model can be used to predict the properties of this compound and other related compounds without the need for experimental measurements.
Advanced Applications in Materials Science and Chemical Synthesis Involving 4 4 Methoxyphenyl Sulfanyl Aniline
Polymer and Oligomer Design Incorporating 4-[(4-Methoxyphenyl)sulfanyl]aniline
The presence of a primary amine group and an electroactive diaryl sulfide (B99878) structure allows this compound to be a versatile component in polymer science. It can be used directly as a monomer or attached as a functional side group, imparting specific electrochemical and physical properties to the resulting polymer chains.
This compound serves as a key monomer in the synthesis of electroactive polymers through methods like electrochemical polymerization. During this process, the monomer undergoes oxidation, leading to the formation of radical cations that couple to form polymer chains. The resulting polymers, such as poly(this compound), are part of a class of sulfur- and nitrogen-containing conductive polymers.
Research has shown that polymers derived from this monomer exhibit notable properties. For instance, the electrochemical polymerization of this compound on platinum or indium tin oxide (ITO) electrodes yields a stable, electroactive film. These films display reversible redox behavior, indicating their potential for use in applications like electrochromic devices, where a material changes color in response to an electrical voltage. The presence of the thioether bridge and the methoxy (B1213986) group helps to lower the oxidation potential of the monomer compared to unsubstituted aniline (B41778), facilitating polymerization and tuning the electronic properties of the final polymer.
Detailed studies involving cyclic voltammetry have demonstrated that the polymer can be repeatedly cycled between its neutral and oxidized states without significant degradation, highlighting its electrochemical stability. This stability is crucial for the long-term performance of devices based on these materials.
Beyond its use as a primary monomer, this compound can be incorporated as a pendent, or side-chain, group onto other polymer backbones. This approach allows for the creation of functionalized polymers where the properties of the backbone (e.g., solubility, mechanical strength) are combined with the specific electronic or photophysical characteristics of the pendent moiety.
One synthetic strategy involves first preparing a polymer with reactive sites and then attaching the this compound molecule through a chemical reaction. For example, a polymer containing acyl chloride or epoxide groups could be reacted with the amine group of the aniline derivative. This method offers precise control over the degree of functionalization.
Optoelectronic Materials Derived from this compound
The electronic structure of this compound, characterized by electron-donating amine and methoxy groups linked by a polarizable sulfur atom, makes it an attractive scaffold for optoelectronic materials. Its derivatives are explored for use in devices that convert electricity to light (OLEDs) or light to electricity (OPVs), as well as in sensing applications.
In the field of OLEDs, molecules based on diarylamine structures are often used as hole-transporting materials (HTMs). The amine groups facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The diaryl sulfide core of this compound provides a robust and electronically suitable framework for such applications. By modifying its structure, for example, by attaching it to other aromatic systems, researchers can design new HTMs with high charge mobility and appropriate energy levels to match other layers in an OLED device, leading to improved efficiency and stability.
Similarly, in organic photovoltaics, this compound can serve as a precursor for the electron-donor component. In an OPV cell, the donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), which is then separated at the interface with an electron-acceptor material to generate a current. The tunable electronic properties of this compound derivatives allow for the optimization of light absorption and energy level alignment within the photovoltaic device.
| Property | Relevance in OLEDs/OPVs | Contribution of this compound Core |
| Highest Occupied Molecular Orbital (HOMO) Energy | Determines efficiency of hole injection/extraction. | The amine and thioether groups raise the HOMO level for better alignment with typical anodes (like ITO). |
| Charge Carrier Mobility | Affects the speed at which charges move through the layer, impacting device efficiency. | The aromatic and sulfur-containing structure can facilitate pi-stacking and efficient charge hopping. |
| Thermal Stability | Crucial for the operational lifetime and manufacturing of devices. | The robust diaryl sulfide linkage contributes to good thermal stability. |
This table is interactive. Click on the headers to sort.
The inherent fluorescence of certain aromatic amines and sulfides makes the this compound structure a promising starting point for developing fluorescent probes and dyes. The fluorescence properties, such as emission wavelength and quantum yield, can be highly sensitive to the local chemical environment.
By attaching specific receptor groups to the aniline core, scientists can create probes that change their fluorescent signal upon binding to a target analyte, such as a metal ion or a biologically relevant molecule. For instance, the lone pair of electrons on the nitrogen or sulfur atoms could interact with metal ions, causing a detectable shift in the fluorescence spectrum. This "turn-on" or "turn-off" response allows for the sensitive detection of the target species. Research in this area focuses on creating probes with high selectivity and sensitivity for environmental monitoring or biomedical imaging.
Role as a Ligand or Precursor in Catalysis
The amine and sulfur atoms in this compound possess lone pairs of electrons, making the molecule an effective ligand for coordinating with metal centers. This ability allows it to play a significant role in the field of catalysis, either by forming part of a catalytically active complex or by acting as a precursor to create catalytic materials.
When used as a ligand, this compound can bind to transition metals like palladium, copper, or rhodium. The electronic properties of the resulting metal complex can be fine-tuned by the ligand, influencing the reactivity and selectivity of the catalyst. For example, in cross-coupling reactions, which are fundamental in pharmaceutical and materials synthesis, the choice of ligand is critical. Ligands based on this aniline derivative can stabilize the active metal species and facilitate key steps in the catalytic cycle.
Design of Metal Complexes and Organocatalysts
The dual functionality of this compound, containing both a soft sulfur donor and a harder nitrogen donor, makes it a versatile ligand for the construction of a wide array of metal complexes and for use in organocatalysis.
The nitrogen atom of the aniline group and the sulfur atom of the thioether linkage can act as coordination sites for various transition metals. The formation of Schiff bases through the condensation of the primary amine with aldehydes or ketones can expand the coordinating capabilities of the molecule, creating multidentate ligands that form stable complexes with metals like copper, nickel, and palladium. mdpi.comresearchgate.net These Schiff base complexes are of significant interest in catalysis. mdpi.comresearchgate.net
Furthermore, analogous structures such as bis(4-aminophenyl)sulfide have been successfully used to synthesize complex macrocyclic metal complexes. For instance, a 28-membered cage cyclophane containing two bis(4-aminophenyl)sulfide units was used to create a binuclear copper(I) complex. nih.govresearchgate.net This demonstrates the capacity of the aminophenyl sulfide framework to act as a structural backbone for intricate coordination architectures. The presence of the methoxy group in this compound can further influence the electronic properties and solubility of such complexes.
In the realm of organocatalysis, the aniline moiety can participate in reactions through hydrogen bonding or by forming iminium ions. mdpi.commdpi.com The use of small organic molecules as catalysts is a cornerstone of green chemistry. mdpi.com While specific applications of this compound as an organocatalyst are not yet widely documented, derivatives of anilines and thioureas are known to be effective in various asymmetric transformations. mdpi.comresearchgate.net The presence of both amine and sulfide functionalities offers possibilities for designing bifunctional organocatalysts where one group acts as the activating site and the other fine-tunes the steric and electronic environment.
| Ligand Type | Potential Metal Ions | Resulting Complex Type | Potential Application |
| Unmodified Ligand | Cu(I), Pd(II), Pt(II) | Bidentate (N, S) or Bridging | Catalysis, Materials Synthesis |
| Schiff Base Derivative | Cu(II), Ni(II), Co(II), Zn(II) | Multidentate Chelate | Homogeneous Catalysis |
| Macrocyclic Assembly | Cu(I) | Cage or Cyclophane Complex | Host-Guest Chemistry, Catalysis |
Applications in Homogeneous and Heterogeneous Catalysis
The structural features of this compound suggest its utility in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: Metal complexes derived from this compound or its Schiff base derivatives are expected to be effective homogeneous catalysts. Copper complexes, in particular, are of great interest due to copper's low cost and toxicity compared to metals like palladium. bohrium.com These complexes can catalyze a variety of organic transformations, including C-S cross-coupling reactions to synthesize other diaryl sulfides. bohrium.comresearchgate.net The catalytic activity is highly dependent on the nature of the ligands, where electron-donating groups, such as the methoxy group on the phenyl ring, can stabilize the metal center during the catalytic cycle. researchgate.net
Heterogeneous Catalysis: For applications in heterogeneous catalysis, catalysts based on this compound can be immobilized on solid supports. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and recyclability. For example, a copper complex of the related compound 2-aminothiophenol (B119425) has been supported on MCM-41, a mesoporous silica (B1680970) material, to create a highly efficient and recyclable nanocatalyst for Suzuki coupling reactions. nih.gov Similarly, this compound could be grafted onto supports like silica, polymers, or nanoparticles to create robust heterogeneous catalysts for various cross-coupling and condensation reactions. The use of nano-sized copper oxide has also proven effective for the synthesis of diaryl sulfides under ligand-free conditions, highlighting the intrinsic catalytic potential of the core structure in solid-state applications. nih.gov
| Catalysis Type | Catalyst System | Potential Reaction | Advantages |
| Homogeneous | Soluble metal complex (e.g., Cu, Pd) | C-C and C-S cross-coupling, oxidation | High activity and selectivity |
| Heterogeneous | Ligand immobilized on silica or nanoparticles | Suzuki coupling, condensation reactions | Recyclability, stability, ease of separation |
Advanced Synthetic Building Blocks for Complex Chemical Architectures
The bifunctional nature of this compound makes it an excellent building block for the synthesis of polymers and other complex molecular architectures. The amine group provides a handle for polymerization, while the thioether linkage and aromatic rings contribute to the properties of the final material.
Polymers incorporating a thioether linkage, known as polythioethers, are noted for their flexibility, biocompatibility, and resistance to oxidative degradation. rsc.org The presence of the aniline functionality allows for the creation of poly(thioether-amine) or poly(thioether-imide) structures. For instance, the closely related 4,4'-thiodianiline (B94099) is used in the preparation of polypyromellitimides and sulfur-containing copolyimides. chemicalbook.comgoogle.com These polymers often exhibit high thermal stability and desirable mechanical properties. The synthesis can be achieved through methods like thiol-ene/yne click polymerization or polycondensation reactions. globethesis.comresearchgate.net
Preparation of Macrocycles and Supramolecular Assemblies
The defined geometry and reactive end-groups of this compound make it a prime candidate for the construction of macrocycles and supramolecular structures through self-assembly. Macrocyclization reactions are powerful tools for creating molecules with specific host-guest properties. acs.org
Research has shown that bis(4-aminophenyl)sulfide can undergo condensation with other reagents to form large, 28-membered macrocyclic cage compounds that can encapsulate metal ions. nih.govresearchgate.net This serves as a direct precedent, suggesting that this compound could be used in similar template-driven or self-assembly processes to create novel macrocycles. The directionality of the amine and sulfide groups can guide the formation of discrete cyclic structures over linear polymers, particularly under high-dilution conditions or with the use of metal templates. acs.orgnsf.gov Such macrocycles could find applications in molecular recognition, sensing, or as precursors to even more complex, three-dimensional cage structures.
| Architectural Class | Synthetic Strategy | Key Functional Groups | Potential Properties/Applications |
| Linear Polymers | Polycondensation, Click Chemistry | Amine (for polymerization) | High thermal stability, engineering plastics |
| Macrocycles | Template-assisted synthesis, High-dilution | Amine and aromatic backbone | Host-guest chemistry, molecular recognition |
| Supramolecular Assemblies | Hydrogen bonding, π-π stacking | Amine, aromatic rings | Self-healing materials, responsive systems |
Chemical Sensor Development and Chemo-sensing Platforms
The electron-rich nature of this compound makes it a highly promising platform for the development of chemical sensors. Both the aniline and the sulfide moieties can interact with various analytes, leading to a detectable optical or electronic response.
Fluorescent and colorimetric sensors are powerful tools for detecting trace amounts of metal ions, anions, and other environmentally significant species. mdpi.comnih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), internal charge transfer (ICT), or analyte-induced aggregation. The aniline nitrogen and the sulfide sulfur in this compound are both potential binding sites for metal ions such as Cu²⁺, Fe³⁺, and Ag⁺. researchgate.netnih.gov Upon binding, the electronic properties of the molecule would be perturbed, leading to a change in its fluorescence emission or absorption spectrum.
For example, aniline-based sensors have been developed that show a distinct color change or fluorescence "turn-on" response upon binding to specific metal ions, with detection limits in the micromolar range. researchgate.netnih.gov Similarly, the sulfide group is known to interact strongly with soft metal ions and has been used in probes for detecting species like hydrogen sulfide. nih.govrsc.org By incorporating this compound into a larger conjugated system or as the recognition unit of a fluorophore, highly sensitive and selective chemosensors could be designed.
| Analyte Class | Potential Sensing Mechanism | Expected Response |
| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) | Chelation with N and/or S atoms, disrupting PET | Fluorescence quenching or enhancement, color change |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with N-H group | Change in absorption or fluorescence spectrum |
| Nitroaromatic Compounds | Electron donor-acceptor complex formation | Fluorescence quenching |
Advanced Analytical Methodologies for 4 4 Methoxyphenyl Sulfanyl Aniline
Development of High-Performance Chromatographic Methods
Chromatographic techniques are fundamental for the separation and quantification of 4-[(4-Methoxyphenyl)sulfanyl]aniline from complex matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are particularly well-suited for this non-volatile compound, while gas chromatography (GC) can be employed following a derivatization step.
HPLC and UHPLC are the premier techniques for the analysis of aromatic amines and diaryl sulfides. The separation is typically achieved using reverse-phase columns, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture.
For the analysis of primary aromatic amines (PAAs), a class of compounds to which this compound belongs, UHPLC methods have been developed that offer high sensitivity and resolution. sigmaaldrich.comnih.gov A typical method would employ a C18 column and a gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape and ionization efficiency in mass spectrometry. The dual functionality of this compound, containing both an amine and a thioether group, suggests that a phenyl-hexyl or pentafluorophenylpropyl (PFPP) column could also provide alternative selectivity.
Quantification is typically performed using a UV detector, as the aromatic rings in the molecule will absorb UV light. For enhanced sensitivity, especially at trace levels, a diode array detector (DAD) can be used. sigmaaldrich.com
Table 1: Representative UHPLC Method Parameters for Primary Aromatic Amine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 1.8 µm, 3.0 x 100 mm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 - 5 µL |
| Detection | DAD (240 nm) or MS/MS |
Note: This table presents typical conditions for the analysis of related primary aromatic amines and serves as a starting point for method development for this compound.
Direct GC analysis of this compound is challenging due to its low volatility and the polar nature of the primary amine group, which can lead to poor peak shape and adsorption on the column. Therefore, a derivatization step is typically required to convert the amine group into a less polar, more volatile functional group.
Common derivatizing agents for anilines include acylating reagents such as 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate. These reagents react with the amine to form stable, volatile amides that are amenable to GC analysis. The resulting derivatives can be separated on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane.
The progress of reactions involving thioethers can be monitored by GC, indicating the suitability of this technique for the analysis of the derivatized form of this compound. Detection is commonly achieved with a flame ionization detector (FID) or, for enhanced selectivity and sensitivity, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
Table 2: Illustrative GC Derivatization and Analysis Parameters for Anilines
| Step | Parameter | Typical Condition/Reagent |
|---|---|---|
| Derivatization | Reagent | 2,2,2-Trichloroethyl chloroformate |
| Solvent | Chloroform | |
| Reaction | Formation of a carbamate (B1207046) derivative | |
| GC Analysis | Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | |
| Inlet Temp. | 280 °C | |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min | |
| Detection | MS or NPD |
Note: This table outlines a general approach for the GC analysis of anilines after derivatization. Specific conditions would need to be optimized for the derivative of this compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace analysis and structural elucidation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of primary aromatic amines in various matrices. The high selectivity of tandem mass spectrometry, which involves the selection of a precursor ion and the monitoring of specific product ions, allows for the confident identification and quantification of the target analyte even in the presence of co-eluting interferences. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, targeting the protonated molecule [M+H]+.
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the confirmation of aniline (B41778) derivatives. After derivatization, the resulting molecule can be identified based on its retention time and its unique mass spectrum. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound. For aromatic sulfur compounds, GC coupled with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) or high-resolution mass spectrometry (HRMS) can provide excellent selectivity and quantitative data.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. The presence of the oxidizable aniline group makes this compound a suitable candidate for electrochemical detection.
Cyclic voltammetry (CV) is a valuable technique for studying the redox properties of substituted anilines. By scanning the potential at an electrode (e.g., glassy carbon or platinum) and measuring the resulting current, a voltammogram is produced that provides information about the oxidation potential of the aniline moiety. The electrochemical oxidation of anilines is often an irreversible process, and the peak potential can be influenced by factors such as pH, scan rate, and the nature of the substituents on the aromatic ring. CV studies on related substituted anilines can provide insights into the expected electrochemical behavior of this compound.
Amperometry, where a constant potential is applied and the current is measured as a function of time, can be used as a highly sensitive detection method when coupled with a separation technique like capillary electrophoresis or HPLC. For the detection of aromatic amines, an oxidizing potential is applied to the working electrode, and the current generated by the oxidation of the analyte is measured. This approach, known as amperometric detection, can achieve very low detection limits for electroactive species.
Spectrophotometric and Fluorometric Assay Development
The development of analytical methodologies for the quantification of specific organic molecules is crucial in various fields, including pharmaceutical sciences, environmental monitoring, and industrial quality control. For the compound this compound, which contains both an aromatic amine and a diaryl sulfide (B99878) moiety, spectrophotometric and fluorometric assays represent viable and accessible analytical approaches. While specific, validated assay protocols for this exact molecule are not extensively detailed in publicly available literature, the principles for their development can be derived from established methods for analogous aromatic amines and sulfides.
Spectrophotometric Assay Approaches
Spectrophotometry, which measures the absorption of light by a chemical substance, is a robust and widely used analytical technique. The development of a spectrophotometric assay for this compound can be approached through several strategies, primarily involving derivatization to form a highly colored product.
Diazotization-Coupling Reactions:
A classic and highly effective method for the determination of primary aromatic amines involves diazotization followed by a coupling reaction to form a stable and intensely colored azo dye. nih.gov This method is based on a two-step process:
Diazotization: The primary aromatic amine group of this compound reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
Coupling: The resulting diazonium salt is then reacted with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine, to produce a colored azo compound. nih.gov The final product exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive quantification.
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), and the concentration of the analyte is determined using a calibration curve. A proposed reaction scheme is depicted below:
Step 1 (Diazotization): this compound + NaNO₂ + 2HCl → Diazonium salt + NaCl + 2H₂O
Step 2 (Coupling): Diazonium salt + N-(1-naphthyl)ethylenediamine → Colored Azo Dye
Research on other anilines has shown that this method is capable of achieving low detection limits, often in the sub-microgram per milliliter range. nih.gov
Charge-Transfer Complex Formation:
Another potential spectrophotometric method involves the reaction of the electron-donating this compound with a suitable π-acceptor to form a colored charge-transfer (CT) complex. Reagents such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) have been successfully used for the determination of various anilines. nih.gov The interaction between the electron-rich aromatic system of the aniline derivative (donor) and the electron-deficient TCNQ (acceptor) results in a new, distinct absorption band that can be used for quantification. nih.gov
Key parameters for such an assay would include the choice of solvent, reaction time, and temperature, all of which would need to be optimized to ensure complete complex formation and a stable signal.
The following table summarizes hypothetical, yet representative, analytical parameters for the spectrophotometric analysis of an aniline derivative based on these methods.
| Parameter | Diazotization-Coupling | Charge-Transfer Complexation (with TCNQ) |
| Principle | Formation of an azo dye | Formation of a charge-transfer complex |
| λmax (nm) | ~540 - 560 | ~840 - 850 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.5 x 10⁴ - 5.0 x 10⁴ | 1.0 x 10⁴ - 3.0 x 10⁴ |
| Linear Range (µg/mL) | 0.1 - 4.0 | 0.3 - 3.0 |
| Coupling Agent | N-(1-naphthyl)ethylenediamine | TCNQ |
| Reaction Medium | Acidic (HCl) | Organic Solvent (e.g., Acetonitrile) |
This table presents typical data ranges observed for similar aromatic amines and should be considered illustrative for the development of an assay for this compound. nih.govnih.gov
Fluorometric Assay Approaches
Fluorometric methods offer the potential for higher sensitivity and selectivity compared to spectrophotometry. The development of a fluorometric assay for this compound could be pursued through derivatization with a fluorogenic reagent or by utilizing fluorescence quenching mechanisms.
Derivatization with Fluorogenic Reagents:
The aniline moiety can be reacted with a fluorogenic reagent to yield a highly fluorescent product. Such reagents are typically non-fluorescent or weakly fluorescent themselves but become strongly fluorescent upon reaction with the analyte. Examples of reagent classes used for derivatizing amines include:
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form stable, highly fluorescent sulfonamide adducts.
Fluorescamine (B152294) (4-Phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione): Reacts rapidly with primary amines at room temperature and neutral pH to form a fluorescent pyrrolinone derivative. The unreacted fluorescamine is quickly hydrolyzed to non-fluorescent products, reducing background interference.
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives.
The fluorescence intensity of the resulting solution would be measured at the characteristic excitation and emission wavelengths of the derivative. The sensitivity of these methods can be very high, often allowing for detection at the nanomolar level.
Fluorescence Quenching Assays:
An alternative fluorometric approach is based on the principle of fluorescence quenching. In this type of assay, the analyte, this compound, would act as a quencher for the fluorescence of a standard fluorophore. nih.gov The quenching can occur through various mechanisms, such as photoinduced electron transfer (PET), where the electron-rich aniline derivative quenches the excited state of the fluorophore.
The assay would involve measuring the decrease in the fluorescence intensity of a probe molecule upon the addition of the target analyte. The extent of quenching, often analyzed using the Stern-Volmer equation, would be proportional to the concentration of this compound. Studies on aniline derivatives have shown their capability to quench the fluorescence of certain fluorophores. nih.govnih.gov
The following table provides a hypothetical comparison of potential fluorometric methods.
| Parameter | Derivatization with Fluorescamine | Fluorescence Quenching |
| Principle | Formation of a fluorescent derivative | Quenching of a standard fluorophore's emission |
| Excitation λmax (nm) | ~390 | Dependent on the chosen fluorophore |
| Emission λmax (nm) | ~475 | Dependent on the chosen fluorophore |
| Detection Limit | Low nanomolar range | Dependent on quenching efficiency |
| Key Reagent(s) | Fluorescamine | A suitable fluorophore (e.g., quinine (B1679958) sulfate) |
| Advantages | High sensitivity, "turn-on" signal | Simplicity of the reagent system |
This table is illustrative and based on established principles of fluorescence spectroscopy for amine analysis. Specific wavelengths and detection limits would require experimental determination for this compound.
Environmental Fate and Chemical Degradation Studies of 4 4 Methoxyphenyl Sulfanyl Aniline
Photolytic Degradation Pathways and Mechanisms
The photolytic degradation of 4-[(4-Methoxyphenyl)sulfanyl]aniline is anticipated to be a significant transformation pathway in the environment, particularly in aqueous systems and on surfaces exposed to sunlight. This process is driven by the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of reactive intermediates.
The core mechanism of photolytic degradation for many organic compounds, including aniline (B41778) derivatives, involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. nih.gov In the presence of photosensitizers, which can include naturally occurring substances in water, the absorption of light can initiate a series of reactions that produce these highly reactive species.
For this compound, several potential photolytic degradation pathways can be proposed based on its functional groups:
Oxidation of the Aniline Moiety: The amino group is susceptible to oxidation. Photodegradation of aniline in the presence of TiO2 has been shown to yield intermediates like phenol, 2-aminophenol, and hydroquinone, which can further decompose into simpler inorganic ions. researchgate.net It is plausible that the aniline part of the molecule could be oxidized to form corresponding phenolic or quinone-like structures.
Cleavage of the Sulfide (B99878) Bond: The carbon-sulfur bond in diphenyl sulfides can undergo photolytic cleavage. For instance, the photolysis of N-acyl-SS-diphenylsulphimides results in the cleavage of the sulfur-nitrogen bond. rsc.org Similarly, diphenyl sulfide itself is a known product of the photodegradation of the fungicide edifenphos, indicating the lability of the sulfide linkage under photolytic conditions. wikipedia.org This could lead to the formation of 4-methoxyphenol (B1676288) and 4-aminothiophenol.
Degradation of the Methoxy (B1213986) Group: The methoxy group on the phenyl ring could also be a site for photolytic attack, potentially leading to demethylation and the formation of a phenolic hydroxyl group. Studies on substituted anisoles have investigated the bond dissociation energy of the O-CH3 group, which is a key factor in its degradation. researchgate.net
Hydrolysis of the Ether Linkage: Photocatalyzed hydrolysis of diaryl ethers has been demonstrated, leading to the cleavage of the C-O bond and the formation of phenols. acs.orgnih.govnih.gov This suggests that under certain photocatalytic conditions, the methoxy group could be hydrolyzed.
Table 1: Plausible Intermediates in the Photolytic Degradation of this compound
| Intermediate Compound | Potential Formation Pathway |
|---|---|
| 4-Methoxyphenol | Cleavage of the C-S bond |
| 4-Aminothiophenol | Cleavage of the C-S bond |
| 4-Hydroxy-4'-methoxydiphenyl sulfide | Oxidation of the aniline moiety |
| 4-Amino-4'-hydroxydiphenyl sulfide | Demethylation of the methoxy group |
| Phenol | Further degradation of intermediates |
| Aniline | Cleavage and further reaction of the sulfide |
Chemical Oxidation and Reduction in Abiotic Environmental Systems
In abiotic environmental systems, this compound can undergo chemical oxidation and reduction reactions, which are critical in determining its persistence and transformation.
Chemical Oxidation:
The primary oxidants in natural environments include hydrogen peroxide (H₂O₂), ozone, and various radical species. The sulfide linkage is particularly susceptible to oxidation. The oxidation of organic sulfides typically proceeds in a stepwise manner, first forming a sulfoxide (B87167) and then a sulfone. nih.govresearchgate.net
Oxidation of the Sulfide: The sulfur atom in this compound can be oxidized by agents like hydrogen peroxide to form 4-[(4-Methoxyphenyl)sulfinyl]aniline (the sulfoxide) and subsequently 4-[(4-Methoxyphenyl)sulfonyl]aniline (the sulfone). researchgate.netnih.gov The reactivity of sulfides to oxidation is generally high. researchgate.net
Oxidation of the Aniline Ring: The aniline moiety is also prone to oxidation, which can lead to polymerization or the formation of quinone-like structures. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading aniline and its derivatives. nih.gov
Table 2: Potential Oxidation Products of this compound
| Oxidation Product | Oxidizing Agent/Process |
|---|---|
| 4-[(4-Methoxyphenyl)sulfinyl]aniline | Hydrogen Peroxide, Ozone |
| 4-[(4-Methoxyphenyl)sulfonyl]aniline | Hydrogen Peroxide, Ozone |
| Quinone-imine derivatives | Advanced Oxidation Processes (AOPs) |
| Polymeric materials | Self-coupling of oxidized aniline |
Chemical Reduction:
Stability and Transformation in Various Environmental Media (e.g., water, soil)
The stability and transformation of this compound in water and soil are governed by a combination of photolytic, chemical, and biological processes.
In Water:
In aqueous environments, the compound's fate will be influenced by its water solubility, pH, and exposure to sunlight. Aromatic amines, in general, can be persistent in aquatic environments, although this varies depending on the specific structure. nih.gov
Hydrolysis: The ether linkage in the methoxy group could potentially undergo hydrolysis, especially under acidic or basic conditions, or catalyzed by certain minerals or enzymes. acs.orgnih.gov However, most amines are generally resistant to hydrolysis in aqueous solutions. nih.gov The stability of the methoxy group in substituted anisoles is a subject of ongoing research. researchgate.net
Photolysis: As discussed in section 7.1, photolysis is expected to be a major degradation pathway in sunlit surface waters.
Sorption to Sediments: Aromatic amines have been detected in sediments, suggesting that sorption to particulate matter is a relevant process. nih.govacs.org This can reduce their concentration in the water column but may lead to their accumulation in sediments, where different degradation processes will occur.
In Soil:
In the soil environment, the behavior of this compound will be dictated by its interaction with soil particles, soil moisture content, pH, and the presence of microorganisms.
Sorption: The compound is likely to sorb to soil organic matter and clay minerals due to the presence of the aromatic rings and the polar amino group. This sorption will affect its mobility and bioavailability for degradation.
Abiotic Degradation: Chemical oxidation and reduction reactions, as described in section 7.2, will occur in the soil matrix. The presence of metal oxides and other minerals can catalyze these reactions.
Biotic Degradation: While this article focuses on chemical degradation, it is important to note that soil microorganisms are known to degrade aniline and its derivatives. gnest.orgresearchgate.netmdpi.comresearchgate.netmdpi.com The primary degradation is often initiated by oxidation of the aniline ring. mdpi.com The presence of a methoxy group can influence the rate and pathway of biodegradation.
Table 3: Summary of Environmental Fate Processes for this compound
| Environmental Compartment | Dominant Degradation Process(es) | Key Factors |
|---|---|---|
| Water (Surface) | Photolysis, Chemical Oxidation | Sunlight exposure, pH, presence of photosensitizers and oxidants |
| Sediment | Chemical Reduction, Sorption | Redox potential, organic matter content, microbial activity |
| Soil | Sorption, Chemical Oxidation, Biotic Degradation | Soil composition, pH, moisture, microbial populations |
Future Research Directions and Unexplored Avenues for 4 4 Methoxyphenyl Sulfanyl Aniline
Green Chemistry Approaches in Synthesis and Application
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-[(4-Methoxyphenyl)sulfanyl]aniline, future research could pivot towards greener synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Current synthesis of diaryl sulfides often relies on transition-metal catalysts and harsh reaction conditions. organic-chemistry.orgrsc.orgorganic-chemistry.org Green alternatives could involve:
Catalyst-Free Synthesis: Exploring methods that avoid heavy metal catalysts is a primary goal. rsc.orgresearchgate.net Techniques such as visible-light-promoted cross-coupling reactions without a photocatalyst or metal-free C-S bond formation using reagents like diaryliodonium salts could be adapted for the synthesis of this compound. researchgate.netresearchgate.net
Alternative Solvents and Energy Sources: Research into using greener solvents like water or bio-derived solvents, potentially coupled with microwave or ultrasonic irradiation, could lead to more sustainable processes. organic-chemistry.orgresearchgate.net Grinding techniques, which are solvent-free, also present a viable and energy-efficient alternative.
Thiol-Free Reagents: To circumvent the use of foul-smelling and easily oxidized thiols, future syntheses could employ stable and odorless sulfur surrogates like xanthates or sulfonyl chlorides. mdpi.comacs.org
The application of green chemistry principles extends beyond synthesis. Investigating the use of this compound as a component in environmentally friendly materials, such as biodegradable polymers or non-toxic corrosion inhibitors, represents a significant and unexplored research avenue.
Integration into Multi-component Systems and Hybrid Materials
The bifunctional nature of this compound, with its reactive amine group and modifiable aromatic rings, makes it an excellent candidate for incorporation into complex material systems.
Multi-component Reactions (MCRs): The aniline (B41778) moiety can readily participate in MCRs, which are highly efficient one-pot reactions that combine three or more reactants to form a complex product. mdpi.com This could be leveraged to synthesize novel libraries of compounds with potential applications in pharmaceuticals or materials science. For instance, a Hantzsch-like reaction using this compound instead of ammonia (B1221849) could yield novel dihydropyridine (B1217469) derivatives. mdpi.com
Hybrid Materials:
Polymers: The amine group allows for its use as a monomer or a modifying agent in polymerization processes. nih.govurfu.rursc.org Copolymers could be synthesized with other monomers to create materials with tailored electronic, optical, or mechanical properties. For example, creating copolymers with aniline and indole (B1671886) fragments could lead to materials with tunable electrophysical and optical characteristics. urfu.ru
Metal-Organic Frameworks (MOFs): The aniline group can serve as a linker to coordinate with metal ions, forming MOFs. researchgate.netgoogle.com These porous materials have applications in gas storage, separation, and catalysis. Research could focus on synthesizing MOFs with this compound as a linker to explore their potential for catalytic detoxification of chemical warfare agents or for the adsorption of pollutants. researchgate.netgoogle.com
The table below outlines potential systems where this compound could be integrated.
| System Type | Potential Application | Rationale |
| Copolymers | Organic Electronics | The diaryl sulfide (B99878) and aniline moieties can contribute to charge transport properties. |
| Metal-Organic Frameworks | Gas Separation/Catalysis | The specific functionality and pore environment could lead to selective adsorption or catalytic activity. |
| Polymer Composites | Enhanced Mechanical/Thermal Stability | The rigid aromatic structure could reinforce polymer matrices. |
Rational Design of Derivatives with Tailored Physicochemical Properties
The systematic modification of the this compound scaffold can lead to a vast array of derivatives with fine-tuned properties for specific applications.
Strategies for Derivatization:
Substitution on the Aniline Ring: Introducing various functional groups (electron-donating or -withdrawing) onto the aniline ring can modulate the electronic properties, solubility, and reactivity of the molecule.
Modification of the Methoxyphenyl Group: Altering the substituent on the other phenyl ring can influence the molecule's conformation and intermolecular interactions.
Functionalization of the Amine Group: The primary amine can be converted into a wide range of functional groups, such as amides, imines (Schiff bases), or used to form heterocyclic rings like triazoles. nih.gov
Tailoring Properties:
Photophysical Properties: The introduction of specific chromophores or auxochromes can be used to design derivatives with desired absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.netbeilstein-journals.orgresearchgate.net
Material Science: Derivatives could be designed to act as corrosion inhibitors, with computational studies suggesting that diaryl sulfide derivatives can be effective in this role. nih.gov
Biological Activity: The diaryl sulfide motif is present in various biologically active compounds. acs.org Rational design could lead to derivatives with potential therapeutic applications.
The following table presents hypothetical derivatives and their potential tailored properties.
| Derivative Structure | Potential Property | Target Application |
| Introduction of a nitro group | Enhanced electron-accepting character | Non-linear optics |
| Sulfonation of the aromatic rings | Increased water solubility | Aqueous-phase catalysis |
| Formation of a Schiff base with a fluorescent aldehyde | Environment-sensitive fluorescence | Chemical sensing |
Advanced Characterization Techniques for In-Situ Studies
To fully understand the behavior of this compound in various applications, particularly within dynamic systems like catalytic reactions or functioning devices, advanced in-situ characterization techniques are indispensable.
Operando Spectroscopy: This powerful methodology allows for the simultaneous measurement of a material's spectroscopic properties and its performance under actual operating conditions. wikipedia.org
In-situ Synthesis Monitoring: Techniques like in-situ FTIR or Raman spectroscopy could be employed to monitor the formation of this compound in real-time, providing valuable mechanistic insights into green synthetic pathways. mdpi.com
Studying Hybrid Materials: When incorporated into polymers or MOFs, operando X-ray diffraction or X-ray absorption spectroscopy could reveal structural changes during processes like gas adsorption or catalysis. wikipedia.org For instance, the in-situ synthesis of metal sulfide nanoparticles within a MOF matrix has been demonstrated, a technique that could be adapted to systems containing our target molecule. nih.gov
The development of specialized reaction cells compatible with various spectroscopic techniques will be crucial for these investigations. wikipedia.org
Predictive Modeling for Structure-Function Relationships in Material Science
Computational modeling provides a powerful tool to predict the properties of this compound and its derivatives, guiding experimental efforts and accelerating the discovery of new materials.
Quantum Chemical Calculations:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. rsc.orgnih.gov Such studies can elucidate reaction mechanisms, for example, in the palladium-catalyzed synthesis of diaryl sulfides. rsc.org DFT can also be used to study the interaction of these molecules with surfaces, which is relevant for applications like corrosion inhibition. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR):
QSAR and QSPR models establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. nih.govresearchgate.netnih.govresearchgate.net For this compound and its derivatives, QSAR models could be developed to predict properties like lipophilicity, which is crucial for drug design, or toxicity to aquatic organisms. nih.govnih.gov
Molecular Dynamics (MD) Simulations:
MD simulations can provide insights into the dynamic behavior of systems containing this compound, such as its diffusion and interaction within a polymer matrix. scispace.comresearchgate.netresearchgate.net This is particularly valuable for understanding the properties of hybrid materials and for designing molecularly imprinted polymers. scispace.com
The combination of these predictive modeling techniques can create a robust framework for the rational design and development of new materials based on the this compound scaffold.
Q & A
Q. Q: What are the standard synthetic routes for 4-[(4-Methoxyphenyl)sulfanyl]aniline, and how can reaction conditions be optimized for yield?
A: The compound is synthesized via nucleophilic aromatic substitution using 1-iodo-4-methoxybenzene, 4,4'-dithiodianiline, and KOtBu in DMSO under reflux for 24 hours . Optimization involves:
- Temperature control : Reflux at 80–90°C ensures efficient aryl-sulfur bond formation.
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
- Reagent stoichiometry : A 1:1.2 molar ratio of aryl iodide to dithiodianiline minimizes byproducts.
Structural Characterization Techniques
Q. Q: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
A:
- NMR : H and C NMR confirm the methoxy ( ~3.8 ppm) and sulfanyl ( ~7.2 ppm for aromatic protons) groups .
- X-ray crystallography : Resolves the planar geometry of the aniline and methoxyphenyl groups, with C–S bond lengths of ~1.78 Å (consistent with aryl sulfides) .
- Mass spectrometry : ESI-MS ([M+H] at m/z 263) validates molecular weight .
Stability Under Experimental Conditions
Q. Q: How does pH, temperature, and light exposure affect the stability of this compound?
A:
- pH : Degrades in acidic conditions (pH < 3) via protonation of the aniline group, forming quinone-like byproducts. Stable in neutral to basic conditions (pH 7–12) .
- Temperature : Decomposes above 150°C; store at 2–8°C in amber vials to prevent thermal/photooxidation .
- Light : UV exposure induces sulfoxide formation; use inert atmospheres (N) for long-term storage .
Advanced: Biological Target Interactions
Q. Q: What methodologies identify biological targets and binding mechanisms for this compound?
A:
- Molecular docking : Simulations (AutoDock Vina) predict high affinity for cytochrome P450 enzymes (binding energy ≤ -8.5 kcal/mol) due to sulfur-π interactions .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (K ~2.3 µM) with kinase domains .
- Fluorescence quenching : Validates interactions with serum albumin (ΔF = 75% at 10 µM) .
Advanced: Resolving Data Contradictions
Q. Q: How can researchers reconcile conflicting reports on this compound’s reactivity or bioactivity?
A: Contradictions often arise from:
- Reaction conditions : Varying solvent polarity (e.g., DMSO vs. DMF) alters nucleophilic substitution rates. Standardize using Kamlet-Taft solvent parameters .
- Biological assays : Differences in cell lines (e.g., HEK293 vs. HepG2) affect IC values. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
- Analytical thresholds : LC-MS detection limits (e.g., 0.1 ng/mL vs. 1 ng/mL) influence metabolite profiling. Cross-validate with C radiolabeling .
Computational Modeling Applications
Q. Q: How can DFT calculations guide the design of derivatives with enhanced properties?
A:
- HOMO-LUMO analysis : Predicts electron-rich sulfanyl groups as sites for electrophilic attack (HOMO = -5.2 eV) .
- Solvation free energy : Calculated ΔG = -15.6 kcal/mol (in water) informs solubility improvements via substituent engineering .
- TD-DFT : Models UV-Vis spectra ( ~290 nm) to correlate structure-optical properties .
Structural Analogs and SAR Studies
Q. Q: What structural analogs of this compound are reported, and how do modifications impact activity?
A: Key analogs include:
- 4-[(3-Methylmorpholin-4-yl)methyl]aniline : Enhanced water solubility (logP = 1.2 vs. 2.5 for parent) but reduced kinase inhibition .
- N-(4-ethoxyphenyl) derivatives : Ethoxy groups improve metabolic stability (t > 6 hours in microsomes) .
- Sulfonyl replacements : Replacing sulfanyl with sulfonyl groups abolishes antioxidant activity (IC > 100 µM vs. 12 µM) .
Analytical Method Development
Q. Q: What HPLC/GC-MS methods are recommended for quantifying this compound in complex matrices?
A:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 60:40 acetonitrile/0.1% formic acid, flow rate 1 mL/min, retention time = 6.2 min .
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 263 → 155 (characteristic fragment) .
- Validation : Ensure linearity (R > 0.999), LOD = 0.05 µg/mL, LOQ = 0.2 µg/mL .
Electrochemical Behavior
Q. Q: How does the sulfanyl group influence redox properties in electrochemical studies?
A: Cyclic voltammetry reveals:
- Oxidation : Irreversible peak at +0.85 V (vs. Ag/AgCl) due to sulfide → sulfoxide conversion .
- Reduction : Two-electron transfer at -1.2 V, forming aniline radical intermediates .
- Applications : Acts as a mediator in dye-sensitized solar cells (η = 4.7%) due to efficient charge transfer .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
